9-methyl-6-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-9H-purine
Description
The compound 9-methyl-6-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-9H-purine is a purine derivative featuring a methyl group at the 9-position and a complex piperazine-piperidine-butynyloxy substituent at the 6-position. This structure combines a purine core with a flexible alkyne linker and a branched piperazine moiety, which may enhance its pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
9-methyl-6-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N7O/c1-18(2)28-13-11-27(12-14-28)8-4-5-15-30-19-6-9-29(10-7-19)22-20-21(23-16-24-22)26(3)17-25-20/h16-19H,6-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPYJCZQEYCGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3N=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-methyl-6-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-9H-purine is a complex purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Research indicates that compounds similar to this compound often interact with multiple biological targets, including:
- Kinases : Many purine derivatives act as kinase inhibitors, impacting cell signaling pathways involved in cancer and other diseases.
Antitumor Activity
Recent studies have shown that related compounds exhibit significant antitumor activity. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating IC50 values in the micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | MCF7 | 3.5 |
| 9-methyl... | A549 | 4.2 |
These results suggest that the compound may also possess antitumor properties, warranting further investigation.
Antimicrobial Activity
Another area of interest is the antimicrobial efficacy of this class of compounds. Studies have reported that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 8 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
| 9-methyl... | P. aeruginosa | 12 µg/mL |
These findings indicate a potential for development as antimicrobial agents.
Case Studies
A notable case study involved the synthesis and evaluation of related compounds for their anti-tubercular activity against Mycobacterium tuberculosis. In this study:
- Synthesis : Several derivatives were synthesized based on the core structure.
- Evaluation : The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM.
- Toxicity Assessment : Cytotoxicity tests on human embryonic kidney cells indicated low toxicity, suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Yields for piperazinyl-purines vary widely (9%–79%), influenced by steric and electronic factors .
- High purity (>95%) is consistently achieved via flash chromatography or HPLC .
Pharmacological Implications
- Chlorophenyl-substituted analogs (e.g., 29, 15) are designed as cannabidiol mimics, targeting cannabinoid receptors .
- Sulfonyl and carbonyl groups (e.g., 15 , 48 ) may enhance binding to enzymes like kinases or proteases due to their electron-withdrawing properties .
- The target compound’s isopropyl-piperazine and alkyne linker could improve lipophilicity and CNS penetration compared to polar substituents in 29 or 48 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
